
4-Methoxy-4'-nitrobiphenyl
Overview
Description
4-Methoxy-4’-nitrobiphenyl is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . It is characterized by a methoxy group (-OCH3) at the 4 position and a nitro group (-NO2) at the 4’ position of the biphenyl structure. This compound is typically a light yellow to orange crystalline powder .
Preparation Methods
The synthesis of 4-Methoxy-4’-nitrobiphenyl can be achieved through various methods. One common synthetic route involves the reaction of 4-nitrophenyl trifluoromethanesulfonate with tributyl(4-methoxyphenyl)stannane . The process involves multiple steps, including the preparation of 4-nitrophenyl trifluoromethanesulfonate and the subsequent reaction with tributyl(4-methoxyphenyl)stannane under controlled conditions .
Chemical Reactions Analysis
4-Methoxy-4’-nitrobiphenyl undergoes several types of chemical reactions, including:
Oxidation: The nitro group (-NO2) can be reduced to an amino group (-NH2) under suitable conditions.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group (-OCH3) can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, tin(II) chloride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
4-Methoxy-4'-nitrobiphenyl serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for researchers studying reaction mechanisms and developing new synthetic pathways. The compound can undergo oxidation, reduction, and nucleophilic aromatic substitution reactions, which are essential for creating diverse chemical products.
Reactivity and Mechanism
The presence of both a methoxy group (electron-donating) and a nitro group (electron-withdrawing) on the biphenyl system influences its reactivity. This duality allows for interesting regioselectivity in electrophilic aromatic substitutions, where the methoxy group activates the ring while the nitro group directs electrophiles to the meta position.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study by Pourali and Fatemi (2010) demonstrated its inhibitory effects against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with essential enzymatic functions .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | Pourali & Fatemi |
Escherichia coli | 12 | Pourali & Fatemi |
Pseudomonas aeruginosa | 10 | Pourali & Fatemi |
Potential Mutagenicity
Studies have also explored the mutagenic potential of this compound. It has been examined for its effects on chromosomal aberrations and other genotoxicity endpoints. The compound's nitro group can be reduced to an amino group, which may participate in further reactions leading to mutagenic effects .
Pharmaceutical Applications
Drug Development
The compound is being investigated for potential pharmaceutical applications. Its structural characteristics make it a candidate for developing new drugs targeting various biological pathways. The ability to modify its functional groups allows for the creation of derivatives with enhanced biological activity or reduced toxicity.
Industrial Applications
Use in Dyes and Pigments
In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical properties enable it to serve as an effective colorant in various applications, from textiles to coatings. The compound's stability and reactivity make it suitable for formulating high-performance materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-nitrobiphenyl is not well-documented in the literature. its chemical structure suggests that it can interact with various molecular targets through its nitro and methoxy groups. These interactions may involve electron transfer processes, hydrogen bonding, and other non-covalent interactions .
Comparison with Similar Compounds
4-Methoxy-4’-nitrobiphenyl can be compared with other substituted biphenyl compounds, such as:
4-Methoxy-4’-aminobiphenyl: Similar structure but with an amino group instead of a nitro group.
4-Methoxy-4’-chlorobiphenyl: Similar structure but with a chloro group instead of a nitro group.
4-Methoxy-4’-bromobiphenyl: Similar structure but with a bromo group instead of a nitro group.
The uniqueness of 4-Methoxy-4’-nitrobiphenyl lies in its specific combination of methoxy and nitro groups, which confer distinct chemical properties and reactivity compared to other substituted biphenyls .
Biological Activity
4-Methoxy-4'-nitrobiphenyl (CAS No. 2143-90-0) is an organic compound with significant biological activity. It belongs to the class of nitroaromatic compounds and is recognized for its potential mutagenic properties as well as other biological effects. This article explores the biological activities associated with this compound, including mutagenicity, genotoxicity, and other pharmacological effects, supported by relevant data and case studies.
- Molecular Formula : C13H11NO3
- Molecular Weight : 229.23 g/mol
- Synonyms : Methoxynitrobiphenyl, 4-(4'-Nitrophenyl)anisol
Mutagenicity and Genotoxicity
Research indicates that the mutagenic activity of this compound can vary based on structural modifications. A study demonstrated that bulky alkyl substituents on related nitrobiphenyl compounds significantly influenced their mutagenic potency in Salmonella typhimurium strains TA98 and TA100. The presence of sterically hindered groups reduced mutagenicity, suggesting a correlation between molecular structure and biological activity .
Table 1: Mutagenic Activity of Nitrobiphenyl Derivatives
Compound | Mutagenicity (TA98) | Mutagenicity (TA100) |
---|---|---|
This compound | Moderate | Low |
3-Methyl-4-nitrobiphenyl | High | Moderate |
3,5-Diisopropyl-4-nitrobiphenyl | Non-mutagenic | Non-mutagenic |
In Vivo Studies
In vivo assessments of genotoxicity have shown that this compound can induce chromosomal aberrations in bone marrow cells following intraperitoneal administration in mice. This highlights its potential for causing genetic damage, which is a critical factor in assessing its safety for human exposure .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve various pathways:
- Reactive Metabolites : The compound may generate reactive metabolites that interact with cellular macromolecules, leading to DNA damage.
- Oxidative Stress : Some studies suggest that nitroaromatic compounds can induce oxidative stress, contributing to their genotoxic effects .
Pharmacological Effects
Beyond mutagenicity, this compound exhibits other pharmacological activities:
- Antioxidant Properties : Certain derivatives have shown promise in scavenging free radicals, which could mitigate oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies indicate that modifications of nitrobiphenyl compounds may exhibit cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon adenocarcinoma (LS180) .
Table 2: Cytotoxicity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 45 |
3-Methyl-4-nitrobiphenyl | LS180 | 30 |
3,5-Diisopropyl-4-nitrobiphenyl | >100 | - |
Case Studies
- Study on Mutagenicity Reduction : A study focusing on the structural modification of nitroaromatic compounds found that increasing steric hindrance effectively reduced their mutagenic potential. This was particularly evident in derivatives with bulky groups at specific positions .
- Genotoxicity Evaluation : In vivo tests utilizing chromosomal aberration assays demonstrated that exposure to certain nitro-substituted biphenyls could lead to significant genetic damage, reinforcing the need for careful evaluation of these compounds in pharmacological contexts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methoxy-4'-nitrobiphenyl, and what methodological challenges arise during its preparation?
- Answer : The Stille coupling reaction is a key method for synthesizing this compound. This involves palladium-catalyzed cross-coupling between organostannanes and aryl halides/triflates. Critical challenges include controlling regioselectivity and minimizing side reactions (e.g., homocoupling). Purification often requires column chromatography and recrystallization to achieve >95% purity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to improve yield .
Q. How is the molecular structure of this compound characterized experimentally?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include dihedral angles between benzene rings (36.69° in the title compound) and substituent orientations (methoxy: 2.14°, nitro: 29.12° relative to the ring plane). Spectroscopic methods like NMR (¹H/¹³C) and FTIR complement SC-XRD by confirming functional groups and conjugation effects .
Advanced Research Questions
Q. What computational approaches are used to predict the nonlinear optical (NLO) properties of this compound?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates hyperpolarizability (β), dipole moment, and frontier molecular orbitals. Studies show a first-order hyperpolarizability of 1.98 × 10⁻³⁰ esu, indicating moderate NLO activity. Vibrational spectra (FTIR/Raman) are simulated to validate experimental data, with deviations <5% between calculated and observed peaks .
Q. Why does this compound lack mesogenic properties despite structural similarities to liquid crystalline biphenyl derivatives?
- Answer : Unlike cyanobiphenyls (e.g., 5CB), the nitro and methoxy substituents in this compound disrupt molecular packing required for mesophase formation. Computational studies reveal reduced dipole-dipole interactions and steric hindrance from the nitro group, which prevents alignment in nematic or smectic phases. This highlights the importance of substituent polarity and steric bulk in structure-property relationships .
Q. How do solvent and substituent effects influence the second-order polarizability of biphenyl derivatives like this compound?
- Answer : Electric-field-induced second-harmonic generation (EFISH) measurements at 1910 nm show that solvent polarity enhances polarizability via solvatochromic effects. Static second-order coefficients (β₀) are derived by correcting for dispersion. For this compound, β₀ is comparable to donor-acceptor stilbenes but lower than bithiophenes due to reduced π-conjugation .
Q. Data Contradictions and Methodological Challenges
Q. How can discrepancies between computational predictions and experimental NLO data be resolved?
- Answer : Discrepancies often arise from approximations in DFT functionals or solvent effects omitted in calculations. Hybrid methods combining time-dependent DFT (TD-DFT) with polarizable continuum models (PCM) improve accuracy. Experimental validation via hyper-Rayleigh scattering (HRS) or EFISH is critical for benchmarking .
Q. What structural insights explain the compound’s stability under varying environmental conditions?
- Answer : SC-XRD reveals intramolecular hydrogen bonding (C–H···O) between the nitro and methoxy groups, enhancing thermal stability. However, photodegradation studies indicate sensitivity to UV light, necessitating dark storage at 0–6°C. Degradation products include nitroso derivatives, identified via LC-MS .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIINENVMPWGQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456238 | |
Record name | 4-Methoxy-4'-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2143-90-0 | |
Record name | 4-Methoxy-4'-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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